Ethyl 4-(2-hydroxy-3-(tert-pentyloxy)propyl)piperazine-1-carboxylate hydrochloride
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Description
Ethyl 4-(2-hydroxy-3-(tert-pentyloxy)propyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C15H31ClN2O4 and its molecular weight is 338.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis of complex piperazine derivatives involves multiple steps, including reactions with N-bromosuccinimide to create spiro compounds, highlighting the chemical versatility and potential for creating diverse molecular structures. These compounds can be further modified, leading to the creation of derivatives with different functional groups and potential applications in chemical synthesis and pharmaceutical research (Shin et al., 1983).
Biological Activity and Pharmaceutical Potential
Research into piperazine derivatives has shown a range of biological activities, including antimicrobial and enzyme inhibitory effects. For example, microwave-assisted synthesis of hybrid molecules containing piperazine and penicillanic or cephalosporanic acid moieties has demonstrated significant antimicrobial activity, suggesting potential applications in the development of new antibiotics (Başoğlu et al., 2013).
Structural Analysis and Characterization
The detailed structural analysis of piperazine derivatives, including X-ray diffraction studies, provides insights into their molecular configuration, intermolecular interactions, and crystal packing. This foundational knowledge is crucial for understanding the chemical and physical properties of these compounds and their potential applications in drug design and material science (Kulkarni et al., 2016).
Antihypertensive Drug Development
Piperazine derivatives play a significant role in the development of antihypertensive drugs, serving as key intermediates in the synthesis of medications such as Doxazosin. The manipulation of these compounds allows for the production of drugs that can treat conditions like hypertension and benign prostate hyperplasia, showcasing the therapeutic importance of piperazine chemistry (Ramesh et al., 2006).
Antihistamine and Anticancer Research
Piperazine derivatives such as Cetirizine exhibit selective H1 histamine receptor antagonism, illustrating their application in treating allergic conditions. Furthermore, the structural modification of piperazine compounds has led to the discovery of novel cytotoxic and anticancer agents, indicating the potential for developing new cancer therapies (Arlette, 1991).
Properties
IUPAC Name |
ethyl 4-[2-hydroxy-3-(2-methylbutan-2-yloxy)propyl]piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O4.ClH/c1-5-15(3,4)21-12-13(18)11-16-7-9-17(10-8-16)14(19)20-6-2;/h13,18H,5-12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDFTBMDTJCWEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OCC(CN1CCN(CC1)C(=O)OCC)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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